2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
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Overview
Description
“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1296224-75-3 . It has a molecular weight of 251.76 . The IUPAC name for this compound is 2-[4-(aminomethyl)-1-piperidinyl]benzonitrile hydrochloride .
Molecular Structure Analysis
The Inchi Code for “2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is 1S/C13H17N3.ClH/c14-9-11-5-7-16 (8-6-11)13-4-2-1-3-12 (13)10-15;/h1-4,11H,5-9,14H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
DNA Interaction and Fluorescent Staining
Compounds structurally related to the query molecule have been utilized in the study of DNA interactions. For example, Hoechst 33258, a bis-benzimidazole derivative with a structure involving a piperazine moiety, is well-known for its ability to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property has made it a valuable tool in cell biology for chromosome and nuclear staining, as well as in flow cytometry for analyzing nuclear DNA content values (Issar & Kakkar, 2013).
Synthesis of Organic Compounds
Research on nucleophilic aromatic substitution reactions involving piperidine demonstrates the compound's utility in synthesizing various organic molecules. For instance, the reaction of piperidine with dinitrobenzene derivatives results in the formation of nitro-piperidinobenzene compounds in a process that can be applied to the synthesis of structurally complex molecules (Pietra & Vitali, 1972).
Drug Design and Pharmacological Studies
Aromatic cyclic amines, including piperidine derivatives, are crucial in the design of dopamine D2 receptor ligands. These compounds are investigated for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these molecules, including the presence of a cyclic amine like piperidine, play a significant role in their affinity towards D2 receptors (Jůza et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Piperidine derivatives have been explored for their role as enzyme inhibitors. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine scaffolds, are investigated for their potential in treating type 2 diabetes mellitus by modulating the incretin pathway. These studies highlight the importance of the piperidine moiety in the structure-activity relationship of DPP IV inhibitors (Mendieta, Tarragó, & Giralt, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIFHQJMITKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride |
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